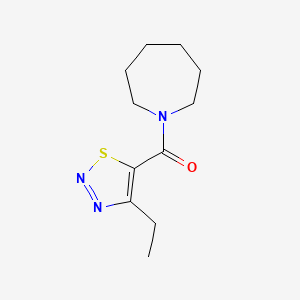
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone, also known as AET, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiadiazole derivatives and has shown potential as a pharmacological agent due to its unique chemical structure.
Mécanisme D'action
The exact mechanism of action of Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in various physiological processes. It has also been suggested that this compound may act by modulating the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. This compound has also been shown to inhibit the growth and proliferation of cancer cells. It has been found to protect against neurodegeneration and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological activity can be easily tested using various in vitro and in vivo models. However, this compound also has some limitations. Its solubility in water is low, which may affect its bioavailability. It also has low stability under certain conditions, which may affect its activity.
Orientations Futures
There are several future directions for the research on Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacological activity by modifying its chemical structure. This compound can also be tested for its activity in various disease models, such as neurodegenerative diseases and cancer. The development of new formulations and delivery systems can also improve its bioavailability and stability.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as a pharmacological agent. It has been widely used in scientific research and has been found to possess various pharmacological activities. Its mechanism of action and molecular targets are still being investigated, and future research can help optimize its pharmacological activity. This compound can be a lead compound for the development of new drugs for various diseases.
Méthodes De Synthèse
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone can be synthesized using a simple one-pot reaction method. The starting materials required for the synthesis are 4-ethylthiadiazole-5-carboxylic acid, 1-azepanamine, and thionyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone has been used in various scientific research studies due to its potential pharmacological activity. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. This compound has also been tested for its neuroprotective effects and has shown promising results. It has been used as a lead compound for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-2-9-10(16-13-12-9)11(15)14-7-5-3-4-6-8-14/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBTIYMOIVZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)
![N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B7571140.png)
![N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7571147.png)
![1-(furan-2-yl)-N,N-dimethyl-N'-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B7571153.png)
![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)

![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)
